Rupestonic acid

Beschreibung

Rupestonic acid is a natural product found in Pechuel-loeschea leubnitziae and Artemisia rupestris with data available.

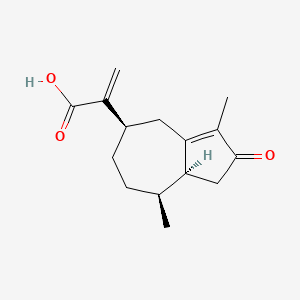

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-AXTRIDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Rupestonic Acid from Artemisia rupestris L.

Introduction: The Botanical and Ethnobotanical Context

Artemisia rupestris L., a perennial herb found in regions of Xinjiang, Northern Europe, and Middle Asia, holds a significant place in traditional Uighur and Kazakh medicine.[1] Historically, it has been utilized for its anti-inflammatory, analgesic, and detoxifying properties, commonly applied in the treatment of ailments such as the common cold, hepatitis, and various inflammatory conditions.[1] The rich ethnobotanical history of the Artemisia genus has spurred significant scientific inquiry, leading to the discovery of a vast array of bioactive secondary metabolites, including terpenoids, flavonoids, and alkaloids.[1] Among the most promising compounds isolated from A. rupestris is Rupestonic acid, a sesquiterpene first identified in 1988, which has since become a focal point for drug development due to its potent pharmacological activities.[1]

This guide provides an in-depth, technical overview of the methodologies for the discovery and isolation of Rupestonic acid, its structural elucidation through modern spectroscopic techniques, and an exploration of its validated biological activities. The protocols and explanations are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale underpinning each methodological choice.

Physicochemical Properties of Rupestonic Acid

Rupestonic acid is a sesquiterpene belonging to the guaiane class of bicyclic terpenoids. Its unique molecular architecture is the foundation of its biological activity.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₃ | |

| Molecular Weight | 248.32 g/mol | |

| CAS Number | 115473-63-7 | |

| Class | Sesquiterpenoid (Guaiane type) | |

| Appearance | Powder | |

| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, methanol. |

Part 1: Extraction and Isolation Workflow

The successful isolation of a natural product is a multi-stage process that begins with the efficient extraction from a complex biological matrix and culminates in a highly purified compound. The workflow described herein is a synthesized protocol based on established methodologies for Artemisia species, designed to maximize yield and purity.

Diagram: Overall Isolation Workflow

Caption: From Plant Material to Purified Compound.

Step 1: Preparation of Crude Dichloromethane Extract

Rationale: The choice of the initial extraction solvent is critical. An ethanol-water mixture is effective for extracting a broad range of secondary metabolites, from polar to moderately non-polar compounds.[2] Subsequent liquid-liquid partitioning with dichloromethane (DCM) is a logical step to selectively isolate medium-polarity compounds like sesquiterpenes (e.g., Rupestonic acid) from highly polar (sugars, amino acids) and highly non-polar (waxes, lipids) constituents, thereby enriching the target compound in the DCM fraction.[3][4]

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of Artemisia rupestris L. in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder (approx. 20-40 mesh).

-

Solvent Extraction:

-

Place 1 kg of the powdered plant material into a 10 L round-bottom flask.

-

Add 5 L of 70% aqueous ethanol.

-

Heat the mixture to reflux for 2 hours with continuous stirring.

-

Allow the mixture to cool, and filter the extract through cheesecloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the three filtrates.

-

-

Solvent Removal: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 45-50°C to yield a thick, aqueous slurry.

-

Liquid-Liquid Partitioning:

-

Suspend the aqueous slurry in 2 L of distilled water in a 5 L separatory funnel.

-

Add 2 L of dichloromethane (DCM) to the funnel.

-

Shake vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The lower DCM layer will contain the target compounds.

-

Drain the lower DCM layer.

-

Repeat the partitioning of the aqueous layer with two additional 1 L portions of DCM.

-

Combine all DCM fractions.

-

-

Final Concentration: Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to yield the crude dichloromethane extract.

Step 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

Rationale: HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates. It is particularly well-suited for separating components in complex natural product extracts. The selection of the two-phase solvent system is the most critical parameter. The system described by Du et al. (2011), composed of n-hexane-ethyl acetate-methanol-water, provides the appropriate polarity (K value) for the retention and subsequent elution of Rupestonic acid. The addition of acetic acid helps to keep the acidic compound in its non-ionized form, improving its partitioning into the organic mobile phase and resulting in better peak shape.[5]

Protocol:

-

Solvent System Preparation:

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 6:4:3.5:6.5.

-

Add 0.5% (v/v) acetic acid to the mixture.

-

Shake the mixture vigorously in a separatory funnel and allow the two phases to separate completely at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

-

HSCCC Instrument Preparation:

-

Fill the entire multilayer coil column with the upper stationary phase at an appropriate flow rate.

-

Rotate the column at the desired speed (e.g., 800-900 rpm).

-

Pump the lower mobile phase into the column in the head-to-tail direction.

-

Continue pumping until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

-

-

Sample Injection and Elution:

-

Dissolve 200 mg of the crude dichloromethane extract in a small volume of the biphasic solvent mixture (e.g., 10 mL).

-

Inject the sample solution into the column through the injection valve.

-

Elute the sample with the mobile phase at a flow rate of 1.5-2.0 mL/min.

-

-

Fraction Collection and Analysis:

-

Monitor the effluent continuously with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions based on the resulting chromatogram.

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing Rupestonic acid at high purity.

-

-

Final Purification: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified Rupestonic acid (>98% purity).[5]

Part 2: Structural Elucidation and Verification

Once purified, the identity and structure of the isolated compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods that provide a complete picture of the molecule's connectivity and stereochemistry.

Spectroscopic Data for Rupestonic Acid

The following data is compiled from studies on Rupestonic acid and its closely related analogs isolated from Artemisia rupestris. The chemical shifts are highly characteristic of the guaiane sesquiterpenoid skeleton.

| Technique | Observed Data |

| ¹H-NMR | Data for Rupestonic acid analogs show characteristic signals including: olefinic protons of the α-methylene group adjacent to the carboxylic acid, multiple methine protons in the aliphatic region, and methyl group singlets or doublets. For a representative analog, signals appear around δ 6.26 and 5.68 (d, exocyclic methylene), and various multiplets between δ 1.5 and 3.0 for the ring protons.[6] |

| ¹³C-NMR | The ¹³C NMR spectrum is definitive. Key resonances for the guaiane skeleton include: a carbonyl carbon (C=O) of the five-membered ring (around δ 210-220 ppm), carbons of the α,β-unsaturated carboxylic acid moiety (~δ 170 ppm, ~δ 140 ppm, ~δ 125 ppm), and numerous aliphatic carbons (CH, CH₂, CH₃) between δ 15-50 ppm.[6][7] |

| Mass Spectrometry (MS) | The High-Resolution Mass Spectrometry (HRESIMS) will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₅H₂₀O₃. The fragmentation pattern in MS/MS experiments will typically show losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as characteristic cleavages of the bicyclic ring system.[6] |

Expert Insight: In structural elucidation, no single technique is sufficient. 1D NMR (¹H and ¹³C) provides the fundamental carbon-hydrogen framework. 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are then used as a self-validating system to piece together the molecular puzzle, confirming the connectivity of every atom. Finally, HRESIMS provides the ultimate confirmation of the molecular formula, ensuring no atoms have been missed.

Part 3: Bioactivity and Mechanism of Action

The scientific interest in Rupestonic acid is driven by its significant therapeutic potential. Bioassay-guided fractionation, where crude extracts are separated and each fraction is tested for activity, is a common strategy to pinpoint the active constituents.[8][9][10] Rupestonic acid has been identified as a key bioactive component of A. rupestris through such studies.

Anti-inflammatory Activity

Mechanism: Rupestonic acid and its analogs exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[11][12]

Experimental Rationale:

-

Assay: Inhibition of lipopolysaccharide (LPS)-stimulated NO production in macrophage cells (e.g., RAW 264.7 or BV-2 microglial cells).

-

Causality: LPS, a component of bacterial cell walls, is a potent activator of macrophages. This activation triggers the Toll-like receptor 4 (TLR4) signaling pathway, leading to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme.[7][10] iNOS then produces large amounts of NO, a key inflammatory mediator involved in vasodilation, cytotoxicity, and the progression of inflammatory diseases.[10][13] Measuring the reduction of NO in the presence of Rupestonic acid provides a direct and quantifiable assessment of its anti-inflammatory potential at a cellular level. Compounds with low IC₅₀ values (in the low micromolar range) are considered significant inhibitors.[11][12]

Antiviral Activity (Anti-influenza)

Mechanism: Derivatives of Rupestonic acid have been shown to suppress influenza A virus (IAV) replication by up-regulating the Heme Oxygenase-1 (HO-1)-mediated interferon (IFN) response.[3]

Experimental Rationale:

-

Assay: Plaque reduction assays or viral load quantification (e.g., qPCR) in IAV-infected cells (e.g., MDCK or A549 cells) treated with the compound.

-

Causality: The host's primary defense against viral infection is the innate immune system, particularly the production of type I interferons (IFN-α/β).[14] IFNs trigger the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in surrounding cells.[15] HO-1 is a stress-responsive protein that can modulate this process. By inducing HO-1, Rupestonic acid derivatives enhance the IFN response, effectively boosting the cell's natural ability to fight the virus.[3][8][11] This host-targeted mechanism is attractive as it may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.

Antitumor Activity (Hepatocellular Carcinoma)

Mechanism: Rupestonic acid exerts antitumor effects in hepatocellular carcinoma (HCC) by directly binding to and inhibiting Enolase 1 (ENO1), which in turn suppresses the PI3K/Akt/FOXO signaling pathway.[11]

Experimental Rationale:

-

Assay: Cell viability (e.g., CCK-8), proliferation (colony formation), and apoptosis (flow cytometry) assays in HCC cell lines (e.g., HepG2, Huh7).

-

Causality: The PI3K/Akt pathway is a central signaling node that promotes cell growth, proliferation, and survival; its aberrant activation is a hallmark of many cancers, including HCC.[1][6][16] This pathway promotes glycolysis and inhibits apoptosis.[1] ENO1 is a key glycolytic enzyme that is often overexpressed in tumors to meet their high metabolic demands.[11] By inhibiting ENO1, Rupestonic acid disrupts tumor cell metabolism and, crucially, downregulates the pro-survival PI3K/Akt signaling cascade. This leads to cell cycle arrest and the induction of apoptosis, highlighting a dual-pronged attack on cancer cell biology.[11]

Diagram: Signaling Pathway Inhibition in HCC

Caption: Rupestonic Acid's Mechanism in HCC.

Conclusion and Future Directions

Rupestonic acid, isolated from the traditional medicinal plant Artemisia rupestris L., stands out as a compelling natural product with a validated portfolio of anti-inflammatory, antiviral, and antitumor activities. The methodologies for its extraction and purification are well-established, leveraging modern chromatographic techniques like HSCCC to achieve high purity and yield. Its mechanisms of action, which involve the modulation of key host signaling pathways such as iNOS, HO-1/IFN, and PI3K/Akt, underscore its potential as a lead compound for developing novel therapeutics.

As a Senior Application Scientist, I would posit that future research should focus on several key areas:

-

Medicinal Chemistry Optimization: The core Rupestonic acid scaffold is ripe for derivatization to improve potency, selectivity, and pharmacokinetic properties for each of its biological targets.

-

In Vivo Validation: While cellular mechanisms are well-supported, further comprehensive studies in preclinical animal models are necessary to validate its efficacy and safety for inflammatory diseases, influenza, and hepatocellular carcinoma.

-

Target Deconvolution: Further studies to identify additional direct binding partners could reveal new therapeutic applications and provide a more complete understanding of its polypharmacological profile.

The journey from a traditional herbal remedy to a well-characterized drug lead exemplifies the power of natural product chemistry. Rupestonic acid serves as a testament to this process, offering a promising foundation for the development of next-generation medicines.

References

-

Cai, X., Li, X., Mo, J., et al. (2024). Bioactive compounds from dichloromethane extract of Artemisia rupestris L. alleviates CCl4/ConA-induced acute liver injury by inhibiting PI3K-AKT pathway. Journal of Ethnopharmacology, 333, 118416. Available at: [Link]

-

Chen, L., Wu, Y., Wang, M., et al. (2020). Effect of let-7c on the PI3K/Akt/FoxO signaling pathway in hepatocellular carcinoma. Oncology Letters, 20(6), 375. Available at: [Link]

-

Deng, R., et al. (2025). Dual role of HO-1 in mediating antiviral immune responses and mitigating excessive inflammatory damage during influenza virus infection. Cellular & Molecular Immunology. Available at: [Link]

-

Gao, Y., et al. (2022). Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells. Frontiers in Chemistry, 10, 978831. Available at: [Link]

-

Jiang, T., Aibai, S., & Xirli, O. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology, 494, 117688. Available at: [Link]

-

Kharbach, M., et al. (2022). Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae). Molecules, 27(18), 5937. Available at: [Link]

-

Lee, Y. J., & Lee, S. H. (2013). LPS-induced autophagy is mediated by nitric oxide in macrophages. The Journal of Immunology, 190(1_Supplement), 128.5. Available at: [Link]

-

Li, Y., Tu, P., & Jiang, Y. (2014). Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris. Bioorganic & Medicinal Chemistry Letters, 24(17), 4253-4257. Available at: [Link]

-

Liu, H., et al. (2024). Bi-directional regulation of type I interferon signaling by heme oxygenase-1. iScience, 27(3), 109153. Available at: [Link]

-

Liu, X., et al. (2021). Hemagglutinin of Influenza A Virus Antagonizes Type I Interferon (IFN) Responses by Inducing Degradation of Type I IFN Receptor 1. Journal of Virology, 95(15), e00322-21. Available at: [Link]

-

Liu, Y., et al. (2022). Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis. Molecules, 27(8), 2598. Available at: [Link]

-

Lo, C. L., et al. (2015). Knockdown of FOXO6 Inhibits Glycolysis and Reduces Cell Resistance to Paclitaxel in HCC Cells via PI3K/Akt Signaling Pathway. ResearchGate. Available at: [Link]

-

Morsy, M. A., et al. (2019). Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 20(9), 2099. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16219808, Rupestonic acid. Retrieved January 23, 2026, from [Link].

-

Park, S. Y., et al. (2013). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Clinical Biochemistry and Nutrition, 52(3), 214-219. Available at: [Link]

-

Phrompittayarat, W., et al. (2021). Solvent-solvent partitioning of miang ethanolic crude extract to obtain semi-purified fractions. ResearchGate. Available at: [Link]

-

TIMES Indonesia. (2026, January 15). Super Flu Outbreak: Not Merely a Virus, but an Alarm of the Body's Ecosystem. Available at: [Link]

-

Wikipedia contributors. (2024, January 10). Influenza. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Wu, S. J., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 15(4), 115. Available at: [Link]

-

Yang, Z., et al. (2022). Roles of FOXO proteins in tumor cells, mediated via the PI3K/AKT, MAPK, IKK, and TGF-β signaling pathways. ResearchGate. Available at: [Link]

-

Zimmer, Y., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(5), 593-598. Available at: [Link]

-

Du, Q., et al. (2011). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. Journal of Separation Science, 34(3), 339-343. Available at: [Link]

Sources

- 1. Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Identification of Chemical Composition of Leaves and Flowers from Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

- 10. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.de [thieme-connect.de]

- 15. rsc.org [rsc.org]

- 16. pure.uva.nl [pure.uva.nl]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Rupestonic Acid

This guide provides a comprehensive technical overview of Rupestonic acid, a sesquiterpene of significant interest in the scientific and drug development communities. We will delve into its chemical architecture, unravel the intricacies of its stereochemistry, and detail the analytical methodologies pivotal to its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising natural product.

Introduction to Rupestonic Acid: A Bioactive Sesquiterpene

Rupestonic acid is a naturally occurring sesquiterpene isolated from the traditional Chinese medicinal plant Artemisia rupestris L.[1][2]. With a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , it has emerged as a molecule of interest due to its diverse biological activities[1]. Research has highlighted its potential as an anti-influenza virus agent and its protective properties against liver damage, inflammation, and tumor formation[3][4]. As the main active ingredient of A. rupestris L., it is often used as a marker compound for quality control of this medicinal plant and its derived products[1]. The therapeutic potential of Rupestonic acid and its derivatives necessitates a thorough understanding of its chemical structure and stereochemistry, which are fundamental to its biological function and the design of future analogs.

Elucidation of the Planar Chemical Structure

The planar structure of Rupestonic acid was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR[1][2].

Molecular Formula: C₁₅H₂₀O₃[1]

The core structure of Rupestonic acid is a bicyclic system, which is characteristic of many sesquiterpenoids. The molecule features a carboxylic acid group, a ketone, and several methyl groups, all of which contribute to its chemical properties and biological activity.

Below is a diagram illustrating the planar structure of Rupestonic acid.

Caption: Planar structure of Rupestonic acid.

The Stereochemical Landscape of Rupestonic Acid

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement of atoms.[5] Rupestonic acid possesses multiple stereocenters, making its stereochemistry a critical aspect of its molecular identity. The absolute configuration of these chiral centers dictates the overall shape of the molecule and its ability to interact with biological targets.

The stereochemistry of Rupestonic acid has been established, and it is crucial to use a systematic nomenclature, such as the Cahn-Ingold-Prelog (CIP) priority rules, to define the configuration at each stereocenter as either R or S.[6][7]

The IUPAC name for Rupestonic acid, which includes its stereochemistry, is (5S,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid. This name precisely defines the spatial orientation of the substituents at the chiral centers.

The following diagram illustrates the three-dimensional structure of Rupestonic acid, highlighting the key stereocenters.

Caption: Key stereocenters of Rupestonic acid.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural characterization of Rupestonic acid from its natural source involve a series of meticulous experimental procedures. The choice of these methods is guided by the physicochemical properties of the compound and the need for high purity and detailed structural information.

Isolation of Rupestonic Acid

A common and efficient method for the preparative isolation and purification of Rupestonic acid from Artemisia rupestris L. is High-Speed Counter-Current Chromatography (HSCCC).[2] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Step-by-Step Methodology for HSCCC Isolation:

-

Extraction: The dried and powdered aerial parts of Artemisia rupestris L. are extracted with a suitable organic solvent, such as dichloromethane, to obtain a crude extract.[2]

-

Solvent System Selection: A two-phase solvent system is carefully selected to provide an ideal partition coefficient (K) for Rupestonic acid. A commonly used system is composed of n-hexane-ethyl acetate-methanol-water.[2] The ratio of these solvents is optimized to achieve efficient separation.

-

HSCCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument. The separation is performed by eluting with the mobile phase at a specific flow rate while the apparatus is rotating at high speed.

-

Fraction Collection and Analysis: The effluent from the HSCCC is collected in fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compound.[1]

-

Structure Confirmation: The structure of the purified Rupestonic acid is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[2]

Structural Elucidation Workflow

The definitive identification of Rupestonic acid's structure relies on a synergistic application of modern spectroscopic techniques.

Caption: Workflow for the structural elucidation of Rupestonic acid.

Spectroscopic Data Interpretation:

-

Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, which is essential for determining its molecular formula.

-

¹H NMR Spectroscopy: Reveals the number of different types of protons in the molecule and their chemical environments. The splitting patterns and coupling constants provide information about the connectivity of adjacent protons.

-

¹³C NMR Spectroscopy: Determines the number of carbon atoms and their hybridization states (sp³, sp², sp).

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the molecular fragments and establishing the overall carbon skeleton.

-

-

Electronic Circular Dichroism (ECD): For determining the absolute configuration of chiral molecules, ECD spectroscopy, often in combination with theoretical calculations like density functional theory (DFT), is a powerful tool.[8]

Quantitative Data Summary

The following table summarizes key physicochemical properties of Rupestonic acid.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 83161-56-2 | [1] |

| Purity (after HSCCC) | ≥98% | [2] |

Conclusion

Rupestonic acid stands out as a sesquiterpene with a well-defined chemical structure and stereochemistry, which are critical to its noteworthy biological activities. The combination of advanced isolation techniques like HSCCC and a suite of spectroscopic methods has enabled its comprehensive characterization. This detailed understanding of its molecular architecture is paramount for the ongoing research into its therapeutic applications and for the rational design of new, potent derivatives in the field of drug discovery and development.

References

-

PubMed. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Retrieved from [Link]

-

PubMed. (2008). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

-

PubMed. (2018). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry Research. (2017). Regular Article. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. Retrieved from [Link]

-

American Chemical Society. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Retrieved from [Link]

-

PubMed. (2014). Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris. Retrieved from [Link]

Sources

- 1. Rupestonic acid | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Rupestonic Acid

Intended Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Abstract: Rupestonic acid, a sesquiterpene lactone primarily isolated from Artemisia rupestris L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] Understanding its biosynthesis in plants is paramount for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel enzymatic catalysts for synthetic biology applications. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of rupestonic acid, grounded in the established principles of sesquiterpenoid metabolism. It further outlines key experimental methodologies for the elucidation and validation of this pathway, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Rupestonic Acid

Rupestonic acid is a member of the guaianolide class of sesquiterpene lactones, characterized by a C15 backbone cyclized into a 5/7 fused ring system and a γ-lactone moiety.[3] Its biological activities are of considerable interest to the pharmaceutical industry. For instance, derivatives of rupestonic acid have demonstrated potent anti-influenza virus activity.[1] Furthermore, it has shown promise in cancer research, exhibiting cytotoxic effects against hepatocellular carcinoma cells.[2] The main natural source of rupestonic acid is Artemisia rupestris L., where it is considered a key active ingredient.[1] However, reliance on extraction from plant sources can be limiting due to variations in yield and environmental factors. A thorough understanding of its biosynthetic pathway is the first critical step towards developing alternative production platforms, such as engineered microorganisms or plants.

The Proposed Biosynthetic Pathway of Rupestonic Acid

While the complete biosynthetic pathway of rupestonic acid has not been fully elucidated experimentally, a scientifically sound putative pathway can be constructed based on the well-established biosynthesis of other sesquiterpene lactones, particularly other guaianolides.[1][4][5] The pathway can be conceptually divided into three main stages: the formation of the sesquiterpene backbone, the crucial cyclization and oxidation steps to form the guaianolide core, and the final tailoring reactions to yield rupestonic acid.

Stage 1: Assembly of the Acyclic Precursor, Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids, the biosynthesis of rupestonic acid begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized in the plant cell's cytosol via the mevalonate (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA.

The initial steps of the MVA pathway leading to the formation of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are well-characterized. A molecule of DMAPP is then sequentially condensed with two molecules of IPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) , to yield (E,E)-FPP. The availability of FPP is a critical regulatory point in terpenoid biosynthesis and is often a target for metabolic engineering to enhance the production of specific downstream products.[6]

Stage 2: Formation of the Guaianolide Skeleton

This stage involves the commitment of FPP to the sesquiterpene lactone pathway through a series of cyclization and oxidation reactions, primarily catalyzed by two key enzyme classes: sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYP450s) .

-

Cyclization of FPP to (+)-Germacrene A: The first committed step is the cyclization of the linear FPP molecule into a cyclic sesquiterpene. For most sesquiterpene lactones, this is initiated by a germacrene A synthase (GAS) , which catalyzes the formation of (+)-germacrene A.[5] This enzyme facilitates the ionization of the diphosphate group from FPP, leading to a farnesyl cation that undergoes a 1,10-cyclization.[7][8]

-

Oxidation of (+)-Germacrene A to Germacrene A Acid: The newly formed (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain at the C12 position to a carboxylic acid. This series of reactions is catalyzed by a single multifunctional CYP450 enzyme, germacrene A oxidase (GAO) .[2][5] The product of this reaction is germacrene A acid.

-

Formation of the Lactone Ring to Yield (+)-Costunolide: The formation of the characteristic γ-lactone ring is a pivotal step in sesquiterpene lactone biosynthesis. In the case of guaianolides, this is achieved through the hydroxylation of germacrene A acid at the C6 position, followed by a spontaneous or enzyme-mediated lactonization. This reaction is catalyzed by another CYP450, costunolide synthase (COS) , yielding the central intermediate, (+)-costunolide.[4][5][9][10]

-

Conversion of (+)-Costunolide to a Guaianolide Intermediate: Costunolide serves as a branching point for the biosynthesis of various sesquiterpene lactones.[5] For the formation of the guaianolide skeleton, costunolide is believed to be converted to a key guaianolide intermediate. This likely involves an epoxidation of the C4-C5 double bond of costunolide, followed by a cyclization reaction.

The following diagram illustrates the proposed initial stages of rupestonic acid biosynthesis:

Caption: Proposed initial steps in the biosynthesis of rupestonic acid.

Stage 3: Tailoring Reactions to Form Rupestonic Acid

The final stage in the biosynthesis of rupestonic acid involves a series of "tailoring" reactions that modify the guaianolide intermediate to produce the final product. These reactions are typically hydroxylations, dehydrogenations, and isomerizations, catalyzed by a suite of specific CYP450s and other enzymes like dehydrogenases.

Based on the structure of rupestonic acid, the following modifications of the guaianolide intermediate are proposed:

-

Hydroxylation at C8: A specific CYP450 would hydroxylate the C8 position of the guaianolide skeleton.

-

Oxidation of the C8 hydroxyl group: The newly introduced hydroxyl group would then be oxidized to a ketone by a dehydrogenase.

-

Formation of the α,β-unsaturated carboxylic acid side chain: This is a more complex transformation that likely involves several enzymatic steps to modify the isopropenyl group derived from the original germacrene A structure.

The precise order and the specific enzymes involved in these final steps remain to be experimentally determined.

Experimental Elucidation of the Biosynthetic Pathway

Validating the proposed biosynthetic pathway for rupestonic acid requires a multi-faceted experimental approach. The following protocols outline the key steps a research team would undertake.

Identification of Candidate Genes

The first step is to identify the genes encoding the enzymes of the putative pathway in Artemisia rupestris.

Protocol: Transcriptome Analysis and Gene Mining

-

Plant Material: Collect tissues from Artemisia rupestris that are actively producing rupestonic acid (e.g., young leaves, trichomes).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the RNA-seq reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to assign putative functions.

-

Candidate Gene Identification: Search the annotated transcriptome for sequences homologous to known sesquiterpene synthases (GAS), germacrene A oxidases (GAO), costunolide synthases (COS), and other CYP450s known to be involved in sesquiterpenoid biosynthesis. Prioritize candidates that show high expression levels in the rupestonic acid-producing tissues.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be confirmed. This is typically achieved through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assay

-

Cloning: Amplify the full-length coding sequences of the candidate genes from Artemisia rupestris cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. E. coli is often used for terpene synthases, while yeast (Saccharomyces cerevisiae) is generally preferred for plant CYP450s as it is a eukaryote and possesses the necessary membrane structures and redox partners.[7][11]

-

Protein Expression and Purification: Induce protein expression in the heterologous host and, if necessary, purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

In Vitro Enzyme Assays:

-

For Sesquiterpene Synthases: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of (+)-germacrene A.[6]

-

For Cytochrome P450s: Reconstitute the purified CYP450 with a cytochrome P450 reductase (CPR) and provide the necessary substrate (e.g., germacrene A for GAO, germacrene A acid for COS). The reaction mixture should also contain NADPH as a source of reducing equivalents. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards of the expected products.[12]

-

The following diagram outlines the workflow for enzyme characterization:

Caption: Workflow for the identification and functional characterization of biosynthetic enzymes.

Identification of Pathway Intermediates

To confirm the proposed sequence of reactions, it is essential to identify the predicted intermediates in planta.

Protocol: Metabolite Profiling

-

Plant Extracts: Prepare extracts from the rupestonic acid-producing tissues of Artemisia rupestris.

-

LC-MS/MS Analysis: Perform untargeted or targeted metabolomic analysis of the plant extracts using high-resolution LC-MS/MS.

-

Intermediate Identification: Search the acquired data for the mass-to-charge ratios (m/z) and fragmentation patterns of the proposed intermediates, such as germacrene A acid and costunolide. The presence of these compounds would provide strong evidence for the proposed pathway.[13][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the experimental protocols described.

| Parameter | Typical Value/Range | Significance | Reference |

| RNA Integrity Number (RIN) | > 7.0 | Ensures high-quality RNA for transcriptome sequencing. | - |

| GC-MS Column Temperature Program | 50°C to 250°C at 5-10°C/min | Optimizes separation of sesquiterpene hydrocarbons. | [6] |

| LC-MS Mobile Phase Gradient | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation of polar sesquiterpene lactones. | [15] |

| Km of Sesquiterpene Synthases for FPP | 0.5 - 10 µM | Indicates the substrate affinity of the enzyme. | [2] |

| P450 Concentration for Spectral Assay | 0.5 - 5 µM | Optimal concentration for accurate measurement of P450 content. | [12] |

Conclusion and Future Perspectives

The proposed biosynthetic pathway for rupestonic acid provides a robust framework for future research. The elucidation of this pathway will not only deepen our understanding of the vast chemical diversity within the Artemisia genus but also pave the way for the metabolic engineering of high-value medicinal compounds. The identification and characterization of the specific CYP450 enzymes involved in the later, tailoring steps of the pathway are of particular interest, as these enzymes could be valuable tools for synthetic biology, enabling the production of novel, bioactive molecules. The application of the experimental strategies outlined in this guide will be instrumental in achieving these goals and unlocking the full therapeutic potential of rupestonic acid.

References

-

de Kraker, J. W. (2002). The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots. Wageningen University. Retrieved from [Link]

- Frey, A., et al. (2019). Oxidation reactions of costunolide. Phytochemistry, 162, 147-155.

-

de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

-

Gillam, E. M. J., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. International Journal of Molecular Sciences, 24(4), 3358. [Link]

- Chadwick, M., et al. (2013). Sesquiterpene Lactones: From Plant Defensive Compounds to Human Health Promoters. Acta Pharmacologica Sinica, 34(9), 1215-1224.

-

de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

-

Zhao, Y., et al. (2020). Hydroxylases involved in terpenoid biosynthesis: a review. Applied Microbiology and Biotechnology, 104(12), 5171-5184. [Link]

-

Nielsen, A. Z., et al. (2017). Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts. Frontiers in Plant Science, 8, 1334. [Link]

-

Zhou, F., et al. (2023). Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae. Frontiers in Plant Science, 14, 1245802. [Link]

-

Simirgiotis, M. J. (2021). Introduction to Plant Metabolism, Secondary Metabolites Biosynthetic Pathway, and In-Silico Molecular Docking for Determination. Atlantis Press. [Link]

-

de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Request PDF. [Link]

-

Jensen, M. K., et al. (2022). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P. bioRxiv. [Link]

-

Jones, C. G., et al. (2015). Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album. ResearchGate. [Link]

-

Guengerich, F. P., & Waterman, M. R. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current Protocols in Toxicology, Chapter 4, Unit 4.7. [Link]

-

Alseekh, S., & Fernie, A. R. (2024). Identification of Secondary Metabolites by Multi-Omics Methods. ResearchGate. [Link]

-

Alseekh, S., & Fernie, A. R. (2024). Identification of Secondary Metabolites by Multi-Omics Methods. MDPI. [Link]

-

El-Sayed, M., et al. (2021). Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. Molecules, 26(7), 2045. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Prediction of plant secondary metabolic pathways using deep transfer learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Climbing the Oxidase Phase Ladder by Using Dioxygen as the Sole Oxidant: The Case Study of Costunolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to Rupestonic Acid: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Rupestonic acid, a sesquiterpene lactone with significant therapeutic potential. Sourced from the medicinal plant Artemisia rupestris L., this natural compound has garnered attention for its pronounced anti-influenza and anti-cancer activities.[1][2] This document is intended to serve as a technical resource, offering in-depth data and methodologies to support further research and development.

Core Molecular and Physical Characteristics

Rupestonic acid is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical nature.

Structural and General Properties

Rupestonic acid is a white crystalline powder.[1] Key identifying information is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1][5][6] |

| Molecular Weight | 248.32 g/mol | [1][5][6] |

| CAS Number | 83161-56-2, 115473-63-7 | [1][5] |

| Appearance | Powder | [1][5] |

| Natural Source | Artemisia rupestris L. | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. Rupestonic acid exhibits solubility in a range of organic solvents. While comprehensive quantitative data is still emerging, qualitative assessments and some quantitative information are available.

Qualitative Solubility: Rupestonic acid is soluble in the following organic solvents:

Quantitative Solubility Data: A stock solution of 10 mM can be prepared in DMSO.[1] For in vivo studies, a clear solution of ≥ 2.5 mg/mL (10.07 mM) can be achieved using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is important to note that for in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The rationale behind this choice is its simplicity and ability to achieve thermodynamic equilibrium, providing a true measure of solubility.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Rupestonic acid to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended to avoid temperature fluctuations that can affect solubility.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of Rupestonic acid in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Thermal Properties

Melting Point: While several sources describe Rupestonic acid as a solid or powder, a specific melting point has not been consistently reported in the readily available scientific literature. The determination of a sharp melting point is a crucial indicator of purity for a crystalline solid.[8][9]

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point technique is a widely accepted method for determining the melting point of a crystalline solid. Its selection is based on the small sample size required and the precision it offers.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Rupestonic acid sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Melting Range Determination: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A narrow melting range (0.5-2°C) is indicative of a pure compound.[8]

Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data of Rupestonic acid are fundamental for its identification, characterization, and the elucidation of its structure.

Stability and Reactivity

Information regarding the stability of Rupestonic acid under various conditions such as pH, temperature, and light is limited in the current literature. Stability studies are essential for determining the shelf-life and appropriate storage conditions for the compound.[11]

Protocol for a Basic Stability Study:

A foundational stability study can be designed to assess the degradation of Rupestonic acid under defined conditions. This proactive approach is vital to ensure the integrity of the compound throughout its research and development lifecycle.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of Rupestonic acid in the desired solvents or formulations.

-

Storage Conditions: Store the samples under various conditions, including:

-

Temperature: Refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).

-

Humidity: Controlled humidity chambers (e.g., 75% RH).

-

Light: Exposure to UV and visible light, with a dark control.

-

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of Rupestonic acid remaining and to detect the formation of any degradation products.

Spectroscopic Data

The structural elucidation of Rupestonic acid has been confirmed through various spectroscopic techniques.[1][12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Rupestonic acid, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used. In positive ion mode, the following transition has been observed:

-

m/z 247.2 → 203.1 [13]

This fragmentation corresponds to the parent ion [M+H]⁺ and a characteristic fragment ion, which is useful for quantitative analysis in complex matrices like plasma.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the literature confirms the use of ¹H and ¹³C NMR for structure confirmation, specific, detailed spectral data with assignments is not readily available in a consolidated format.[1][12] The acquisition and interpretation of NMR spectra are paramount for unambiguous structure determination.

Experimental Protocol for NMR Sample Preparation:

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte signals.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of Rupestonic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Infrared (IR) Spectroscopy: Specific IR absorption data for Rupestonic acid is not detailed in the available search results. However, based on its chemical structure, which includes a carboxylic acid and a ketone, characteristic IR absorption bands would be expected in the following regions:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1760-1690 cm⁻¹.

-

C=O stretch (ketone): A strong band around 1750-1680 cm⁻¹.

Biological Activity and Mechanisms of Action

Rupestonic acid has demonstrated significant potential in two key therapeutic areas: as an antiviral agent against influenza and as an anti-cancer compound.

Anti-Influenza Activity

Derivatives of Rupestonic acid have been shown to possess anti-influenza virus activity.[1] The mechanism of action involves the upregulation of the heme oxygenase-1 (HO-1)-mediated interferon (IFN) response.[1] This is achieved through the activation of the p38 MAPK and ERK1/2 signaling pathways, which in turn leads to the activation of the transcription factor Nrf2.[1]

Caption: Anti-cancer signaling pathway of Rupestonic acid in HCC.

Conclusion

Rupestonic acid is a promising natural product with well-documented anti-influenza and emerging anti-cancer properties. This guide has consolidated the available physicochemical data and outlined standardized protocols for its further characterization. The elucidation of its mechanisms of action provides a solid foundation for future drug development efforts. Further research is warranted to obtain more precise quantitative data on its physical properties and to fully explore its therapeutic potential.

References

-

Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. PubMed. [Link]

-

Quantitative determination of rupestonic acid in rat plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. [Link]

-

PubChem. Sesquiterpene lactone TS-6 | C15H20O4 | CID 325797. [Link]

-

Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. PubMed. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]

-

SSERC. Melting point determination. [Link]

-

(PDF) Sesquiterpene lactones – occurrence and biological properties. A review. ResearchGate. [Link]

-

Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. ResearchGate. [Link]

-

Maackia amurensis Rupr. et Maxim.: Supercritical CO 2 Extraction and Mass Spectrometric Characterization of Chemical Constituents. MDPI. [Link]

-

Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. Frontiers. [Link]

-

Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design. [Link]

-

1H NMR and 13C NMR data for compounds 1 and 7. | Download Table. ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

1H and 13C NMR study of copteroside E derivatives. CONICET. [Link]

-

-

Sesquiterpene lactones: Structural diversity and their biological activities. CORE. [Link]

-

-

Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

-

Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. SpringerLink. [Link]

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. National Institutes of Health. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

Sources

- 1. Rupestonic acid | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. CAS 115473-63-7: rupestonic acid | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. bioprocessintl.com [bioprocessintl.com]

- 11. Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative determination of rupestonic acid in rat plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjpbr.com]

Unveiling the Therapeutic Potential of Rupestonic Acid: An In-depth Technical Guide to Its Early Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupestonic acid, a naturally occurring sesquiterpene, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery.[1][2] Isolated from the traditional Chinese medicinal plant Artemisia rupestris L., this molecule has been the subject of numerous early-stage investigations to elucidate its therapeutic potential.[3] This technical guide provides a comprehensive overview of the foundational studies on the biological activities of Rupestonic acid, with a focus on its anti-inflammatory, antiviral, and anti-tumor properties. We will delve into the mechanistic insights gleaned from these early investigations, present key quantitative data, and provide detailed experimental protocols to enable fellow researchers to build upon this foundational knowledge.

Physicochemical Properties and Structure-Activity Relationship

Rupestonic acid belongs to the class of sesquiterpene lactones, characterized by a 15-carbon skeleton.[3] A crucial structural feature for the biological activity of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone group. This reactive moiety is believed to be essential for the cytotoxic and other biological effects of these compounds.[4] The lipophilicity of these compounds also appears to play a role in their activity.[4] The unique molecular architecture of Rupestonic acid has made it an attractive scaffold for the synthesis of various derivatives with enhanced biological activities.[4][5][6]

Anti-Inflammatory and Immunomodulatory Activities

Early investigations into the biological profile of Rupestonic acid and related compounds have highlighted its anti-inflammatory potential. Sesquiterpenoids isolated from Artemisia rupestris have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7] Specifically, Rupestonic acids B and G exhibited IC50 values of 2.6 and 2.2 μM, respectively, for NO inhibition.[7]

The anti-inflammatory mechanism of Rupestonic acid appears to be linked to its modulation of key signaling pathways. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, a critical regulator of inflammatory responses, has been identified as a target of Rupestonic acid.[1][8] Inhibition of the PI3K/Akt/mTORC1 axis can lead to the activation of autophagy, a potent anti-inflammatory process.[8] This modulation of the PI3K/Akt pathway represents a significant finding in understanding the anti-inflammatory action of Rupestonic acid.

Antiviral Activity: A Focus on Influenza Virus

A substantial body of early research has been dedicated to exploring the anti-influenza activity of Rupestonic acid and its derivatives.[3][9] While Rupestonic acid itself displays activity against the influenza B virus, numerous synthetic modifications have been undertaken to enhance its potency and broaden its spectrum of activity against various influenza A and B strains.[3][4][6][10][11]

Derivatives of Rupestonic acid have shown promising results, with some exhibiting inhibitory activities even better than the reference drugs Ribavirin and Oseltamivir against influenza A (H1N1 and H3N2) viruses.[5] For instance, the derivative 3p displayed an IC50 of 0.69 μg/mL against both H1N1 and H3N2 strains.[5]

Mechanistic studies on a particularly potent derivative, YZH-106, have revealed that its antiviral action is mediated through the activation of the host's innate immune response.[7][12] YZH-106 was found to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nrf2 transcription factor.[12][13] This upregulation of HO-1, in turn, enhances the production of type I interferons (IFNs) and the subsequent expression of IFN-stimulated genes (ISGs), which are crucial for inhibiting viral replication.[12]

Summary of Anti-influenza Activity of Rupestonic Acid Derivatives

| Compound | Virus Strain | IC50 (μg/mL) | Reference |

| Rupestonic acid | Influenza A (H1N1) | 224.3 μM | [6] |

| Rupestonic acid | Influenza A (H3N2) | 224.5 μM | [6] |

| Derivative 3p | Influenza A (H1N1) | 0.69 | [5] |

| Derivative 3p | Influenza A (H3N2) | 0.69 | [5] |

| Derivative 4d | Influenza A (H3N2) | 14.37 | [6] |

| Derivative 2d | Influenza A (H3N2) | 0.35 μM | [11] |

| Derivative 2g | Influenza A (H3N2) | 0.21 μM | [11] |

Experimental Workflow for Antiviral Screening

Caption: Workflow for screening and characterizing the antiviral activity of Rupestonic acid derivatives.

Anti-Tumor Activity in Hepatocellular Carcinoma

Recent pioneering studies have unveiled the significant anti-tumor potential of Rupestonic acid, particularly against hepatocellular carcinoma (HCC).[1] These investigations have demonstrated that Rupestonic acid can inhibit the proliferation of HCC cells, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis through the mitochondrial pathway.[1]

A pivotal breakthrough in understanding the anti-cancer mechanism of Rupestonic acid was the identification of its direct molecular target.[1] Through target engagement studies using an alkyne-rupestonic acid probe coupled with mass spectrometry, enolase 1 (ENO1) was identified as a direct binding partner.[1] The interaction and destabilization of ENO1 by Rupestonic acid were further confirmed by cellular thermal shift assays (CETSA).[1]

Furthermore, Rupestonic acid was found to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/Forkhead box protein O (FOXO) signaling pathway, a critical cascade involved in cell survival and proliferation.[1] Notably, Rupestonic acid exhibited a synergistic cytotoxic effect when combined with the chemotherapeutic drug paclitaxel, suggesting its potential in combination therapies for HCC.[1]

Signaling Pathway of Rupestonic Acid in HCC

Caption: Proposed mechanism of Rupestonic acid's anti-tumor activity in HCC.

Experimental Methodologies

Cell Viability Assay (CCK-8)

-

Seed HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Rupestonic acid for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry

-

Treat HCC cells with Rupestonic acid for the indicated time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

Cellular Thermal Shift Assay (CETSA)

-

Treat intact HCC cells with Rupestonic acid or vehicle control.

-

Heat the cell lysates at a range of temperatures for 3 minutes.

-

Cool the lysates at room temperature for 3 minutes.

-

Separate the soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., ENO1).

-

The binding of Rupestonic acid to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.

Conclusion and Future Directions

The early investigations into the biological activities of Rupestonic acid have laid a strong foundation for its development as a potential therapeutic agent. Its multifaceted actions, including anti-inflammatory, antiviral, and anti-tumor effects, underscore its promise. The identification of ENO1 as a direct target in HCC and the elucidation of its role in modulating key signaling pathways like PI3K/Akt provide a clear rationale for its further preclinical and clinical development.

Future research should focus on several key areas:

-

Broadening the Scope: Investigating the efficacy of Rupestonic acid and its derivatives against a wider range of cancers and viral infections.

-

In Vivo Studies: Conducting comprehensive in vivo studies in animal models to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of lead compounds.

-

Combination Therapies: Further exploring the synergistic effects of Rupestonic acid with other established therapeutic agents.

-

Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its diverse biological activities.

References

- Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hep

- Structure-activity relationship studies of 1-(1'-hydroxyalkyl)rupestonic acid methyl esters against influenza viruses.

- Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.

- CAS 115473-63-7: rupestonic acid.

- Advances in studies on the rupestonic acid deriv

- Synthesis and Cytotoxic Activity of a New Deriv

- (PDF)

- Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity.

- (PDF)

- Rupestonic acid | Influenza Virus Inhibitor.

- Advances in Studies on the Rupestonic Acid Deriv

- Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-medi

- Rupestonic acid | CAS:83161-56-2 | Manufacturer ChemFaces.

Sources

- 1. Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 115473-63-7: rupestonic acid | CymitQuimica [cymitquimica.com]

- 3. Advances in studies on the rupestonic acid derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of 1-(1'-hydroxyalkyl)rupestonic acid methyl esters against influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rupestonic acid | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 8. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages | MDPI [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Rupestonic Acid: A Technical Guide to Its Ethnobotanical Significance and Modern Pharmacological Applications

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: From Traditional Wisdom to Modern Drug Discovery

For centuries, practitioners of traditional medicine, particularly in Central Asia, have utilized the plant Artemisia rupestris L. to treat a variety of ailments, including those affecting the gastrointestinal tract, liver, and skin, as well as cancer.[1] This historical application has provided a crucial foundation for modern scientific inquiry into the plant's bioactive constituents. At the forefront of this research is Rupestonic acid, a sesquiterpene that has emerged as a molecule of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of Rupestonic acid, bridging its traditional context with contemporary scientific validation and offering detailed methodologies for its study.

Chemical Profile:

| Characteristic | Description |

| Chemical Name | Rupestonic acid |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Class | Sesquiterpene |

| Source | Primarily isolated from Artemisia rupestris L. |

Part 1: The Ethnobotanical Roots of Rupestonic Acid

The genus Artemisia has a long and storied history in traditional medicine systems worldwide. Artemisia rupestris, a key plant in traditional Chinese medicine, has been historically prepared as decoctions or infusions to address a spectrum of health issues.[1] Traditional preparations often involved boiling the dried aerial parts of the plant in water to create a concentrated liquid for oral consumption, particularly for liver-related conditions.[2][3]

Traditional Preparation: A General Protocol for Decoction

This protocol is a generalized representation of a traditional decoction method. The specific ratios of plant material to water and boiling times can vary based on the specific ailment and the practitioner's experience.

Methodology:

-

Material Preparation: The aerial parts of Artemisia rupestris are harvested and dried.

-

Decoction: A specific quantity of the dried herb is added to a pot with cold water.[4]

-

Heating: The mixture is slowly brought to a boil.[4]

-